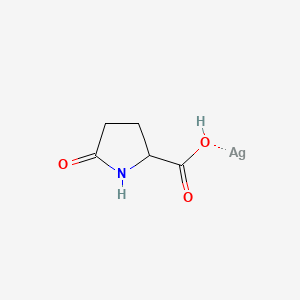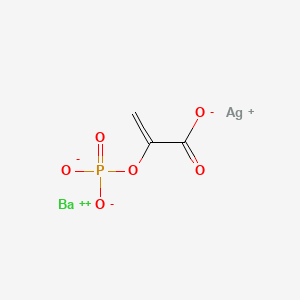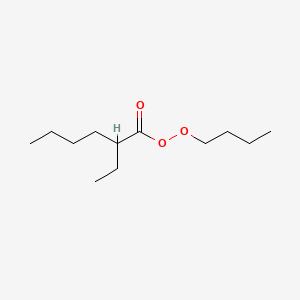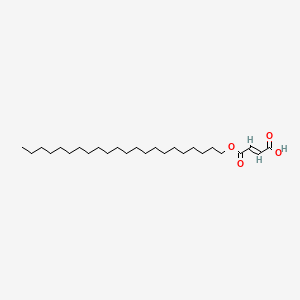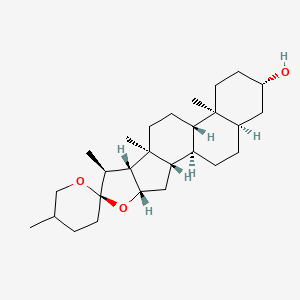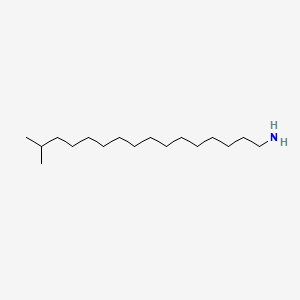
Isoheptadecylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoheptadecylamine is an organic compound with the molecular formula C17H37N . It is a long-chain primary amine, characterized by a 17-carbon alkyl chain with an amine group at one end. . This compound is used in various industrial applications due to its surfactant properties and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoheptadecylamine can be synthesized through several methods. One common approach involves the reductive amination of heptadecanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of nitriles. This process involves the catalytic hydrogenation of heptadecanenitrile in the presence of a metal catalyst such as palladium or nickel. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Isoheptadecylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form the corresponding nitrile or amide.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: The major products include heptadecanenitrile and heptadecanamide.
Reduction: Secondary and tertiary amines are formed.
Substitution: The products depend on the substituent introduced, such as alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Isoheptadecylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants, lubricants, and other organic compounds.
Industry: This compound is used in the production of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of isoheptadecylamine involves its interaction with lipid membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in the study of membrane dynamics and protein-lipid interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecylamine: A 16-carbon chain amine with similar properties but a shorter chain length.
Octadecylamine: An 18-carbon chain amine with slightly different physical properties due to the longer chain.
Dodecylamine: A 12-carbon chain amine with different solubility and reactivity characteristics.
Uniqueness
Isoheptadecylamine is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and in applications requiring specific membrane interactions .
Eigenschaften
CAS-Nummer |
94246-79-4 |
|---|---|
Molekularformel |
C17H37N |
Molekulargewicht |
255.5 g/mol |
IUPAC-Name |
15-methylhexadecan-1-amine |
InChI |
InChI=1S/C17H37N/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h17H,3-16,18H2,1-2H3 |
InChI-Schlüssel |
OLHYAXGUOJWHBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)



